molecular formula C10H9FN2 B11914390 7-Fluoro-4-methylquinolin-8-amine

7-Fluoro-4-methylquinolin-8-amine

Cat. No.: B11914390
M. Wt: 176.19 g/mol
InChI Key: QYPWZYJWDCLTTB-UHFFFAOYSA-N
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Description

7-Fluoro-4-methylquinolin-8-amine: is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methylquinolin-8-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method involves the reaction of anilines with aldehydes, followed by cyclization . Transition-metal catalyzed reactions are also employed for the synthesis of quinoline derivatives .

Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds . These methods are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methylquinolin-8-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may yield various substituted quinolines .

Scientific Research Applications

7-Fluoro-4-methylquinolin-8-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial, antineoplastic, and antiviral properties.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly for its enzyme inhibitory activities.

    Industry: It is used in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methylquinolin-8-amine involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes, leading to the disruption of biological processes in bacteria or cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-4-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorine atom enhances its biological activity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

7-fluoro-4-methylquinolin-8-amine

InChI

InChI=1S/C10H9FN2/c1-6-4-5-13-10-7(6)2-3-8(11)9(10)12/h2-5H,12H2,1H3

InChI Key

QYPWZYJWDCLTTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NC=C1)N)F

Origin of Product

United States

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